3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride
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Overview
Description
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride is a heterocyclic compound that belongs to the imidazoquinazoline family. This compound is known for its diverse biological activities and potential therapeutic applications. It is characterized by a fused ring system that includes an imidazole ring and a quinazoline ring, making it a unique structure in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method is the condensation of anthranilic acid derivatives with isocyanates, followed by cyclization to form the imidazoquinazoline core . Another approach involves the reaction of isatoic anhydride with primary amines under microwave irradiation, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazoquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinazolines, which can exhibit different pharmacological properties depending on the nature of the substituents.
Scientific Research Applications
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various physiological processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Anagrelide: A phosphodiesterase inhibitor with antiplatelet activity.
Imidazo[2,1-b][1,3]thiazines: Compounds with similar heterocyclic structures and biological activities.
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: Another heterocyclic compound with potential therapeutic applications.
Uniqueness
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride is unique due to its specific ring structure and the presence of both imidazole and quinazoline moieties. This dual functionality allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
CAS No. |
61737-30-2 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c14-9-6-13-5-7-3-1-2-4-8(7)11-10(13)12-9;/h1-4H,5-6H2,(H,11,12,14);1H |
InChI Key |
AXWQMWICEWXQRH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N=C3N1CC(=O)N3.Cl |
Origin of Product |
United States |
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